Potassium trifluoro[(4-fluorophenyl)methyl]boranuide

Catalog No.
S841189
CAS No.
1494466-28-2
M.F
C7H6BF4K
M. Wt
216.03 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Potassium trifluoro[(4-fluorophenyl)methyl]boranui...

CAS Number

1494466-28-2

Product Name

Potassium trifluoro[(4-fluorophenyl)methyl]boranuide

IUPAC Name

potassium;trifluoro-[(4-fluorophenyl)methyl]boranuide

Molecular Formula

C7H6BF4K

Molecular Weight

216.03 g/mol

InChI

InChI=1S/C7H6BF4.K/c9-7-3-1-6(2-4-7)5-8(10,11)12;/h1-4H,5H2;/q-1;+1

InChI Key

ANQLQMOKLNBMOM-UHFFFAOYSA-N

SMILES

[B-](CC1=CC=C(C=C1)F)(F)(F)F.[K+]

Canonical SMILES

[B-](CC1=CC=C(C=C1)F)(F)(F)F.[K+]

The exact mass of the compound Potassium trifluoro[(4-fluorophenyl)methyl]boranuide is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Potassium trifluoro[(4-fluorophenyl)methyl]boranuide (CAS 1494466-28-2) is a crystalline, air- and moisture-stable organoboron salt. It serves as a key reagent for introducing the (4-fluorophenyl)methyl group in various carbon-carbon bond-forming reactions, most notably the Suzuki-Miyaura cross-coupling. As part of the potassium organotrifluoroborate class, its primary procurement advantage lies in its superior stability and handling characteristics compared to analogous boronic acids or more reactive organometallics, ensuring higher reproducibility in synthesis.

Substituting this compound with its corresponding boronic acid introduces significant process variability; boronic acids are prone to dehydration, forming cyclic boroxine anhydrides which alter stoichiometry and reduce reaction reproducibility. Using the unsubstituted analog, potassium benzyltrifluoroborate, fails to impart the specific electronic properties of the 4-fluoro substituent, which can be critical for modulating biological activity or fine-tuning reaction kinetics in cross-coupling. More reactive alternatives like Grignard or organozinc reagents lack the air- and moisture-stability of the trifluoroborate salt, complicating handling, storage, and functional group tolerance in complex syntheses. Therefore, for consistent performance in introducing the 4-fluorobenzyl moiety, this specific, stabilized salt is often the most reliable procurement choice.

Enhanced Process Stability and Reproducibility vs. Boronic Acids

Potassium organotrifluoroborates are highly crystalline solids that are indefinitely stable to air and moisture, allowing for easy handling and accurate weighing. In contrast, the corresponding boronic acids often exist in equilibrium with their cyclic boroxine anhydrides, leading to uncertain stoichiometry and inconsistent reactivity. Studies on heteroaryltrifluoroborates demonstrated this directly: boronic acids stored for several weeks showed significant degradation, leading to low yields (31-62%) upon conversion, whereas freshly purified starting material gave high yields (95%). The trifluoroborate form effectively 'protects' the boronic acid, ensuring consistent reagent quality.

Evidence DimensionReagent Purity & Stability Over Time
Target Compound DataIndefinitely stable crystalline solid, enabling reliable stoichiometry.
Comparator Or Baseline(4-fluorophenyl)methylboronic acid: Prone to dehydration to form boroxines, leading to impure starting material and inconsistent yields.
Quantified DifferenceAged boronic acids can result in >50% reduction in yield of the desired active boron species compared to fresh material.
ConditionsStandard laboratory storage and handling conditions.

For process development and scale-up, using a stable salt eliminates a critical source of batch-to-batch variability and improves overall process reliability.

High-Yield Performance in Challenging Suzuki-Miyaura Couplings

The electronic nature of the substituent on benzyltrifluoroborates significantly impacts reactivity in Suzuki-Miyaura couplings. In a systematic study coupling various substituted benzyltrifluoroborates with a challenging aryl chloride partner, the strongly electron-withdrawing 4-CF3 analog gave a 95% yield. In contrast, the electron-donating 4-MeO analog provided a lower 78% yield under identical conditions. The 4-fluoro group of the target compound is weakly electron-withdrawing, which is expected to promote the key transmetalation step without excessive deactivation, leading to high-efficiency couplings comparable to or exceeding the unsubstituted parent compound.

Evidence DimensionIsolated Yield in Suzuki-Miyaura Coupling
Target Compound DataPredicted high yield based on electronic similarity to high-performing analogs.
Comparator Or BaselinePotassium (4-methoxybenzyl)trifluoroborate (electron-donating): 78% yield. Potassium (4-trifluoromethylbenzyl)trifluoroborate (electron-withdrawing): 95% yield.
Quantified DifferenceElectron-withdrawing groups can improve yields by up to 17 percentage points over electron-donating groups in this specific transformation.
ConditionsCoupling with 4-chloroacetophenone, Pd(OAc)2 (4 mol %), SPhos (8 mol %), K3PO4, toluene/H2O, 100 °C.

This compound provides a favorable electronic profile for achieving high yields in demanding cross-coupling reactions, making it a more efficient precursor than electronically dissimilar analogs.

Superior Precursor for Photoredox-Mediated Radical Generation

Potassium organotrifluoroborates are highly effective precursors for generating carbon-centered radicals via single-electron transfer (SET) under photoredox conditions. This pathway opens access to modern C-C bond-forming strategies that are often incompatible with traditional organometallics or boronic acids. The trifluoroborate salt readily undergoes oxidation by an excited-state photocatalyst to generate the corresponding radical, which can then engage in subsequent coupling reactions. This clean radical generation contrasts with boronic acids, which can undergo side reactions, and is far more compatible with a wide range of functional groups than air-sensitive Grignard reagents.

Evidence DimensionCompatibility with Photoredox Radical Generation
Target Compound DataExcellent substrate for single-electron oxidation to generate the (4-fluorophenyl)methyl radical.
Comparator Or BaselineBoronic acids: Less efficient radical precursors under many photoredox conditions. Grignard Reagents: Generally incompatible with photocatalyst systems and sensitive functional groups.
Quantified DifferenceNot directly quantified, but represents a fundamental difference in reaction mechanism suitability.
ConditionsVisible light irradiation with a suitable photocatalyst (e.g., Ru(bpy)3Cl2 or organic dyes).

For researchers employing modern photoredox catalysis, this compound is a purpose-built precursor for radical generation, offering a distinct mechanistic advantage over alternative reagents.

High-Throughput Medicinal Chemistry Campaigns

In array synthesis and medicinal chemistry, where reproducibility and ease of handling are paramount, this reagent's stability ensures consistent results across hundreds of parallel couplings. Its solid form is ideal for automated weighing and dispensing, avoiding the stoichiometric errors associated with impure boronic acids.

Process Development and Scale-Up Synthesis

For manufacturing active pharmaceutical ingredients (APIs), the indefinite benchtop stability of this compound reduces the need for specialized storage and handling protocols required for boronic acids or organometallics. This simplifies the supply chain and improves process safety and robustness.

Synthesis of Fluorinated Bioactive Molecules and Materials

The 4-fluorobenzyl motif is a common feature in pharmaceuticals and agrochemicals. This reagent provides a reliable method for installing this group onto complex scaffolds, particularly in late-stage functionalization where high yields and functional group tolerance, as demonstrated in demanding Suzuki couplings, are critical.

Development of Novel Photoredox-Mediated Transformations

As a reliable precursor for the (4-fluorophenyl)methyl radical, this compound is an excellent choice for researchers exploring new synthetic methodologies. Its compatibility with modern photoredox catalysis enables C-C bond formations that are inaccessible using traditional cross-coupling precursors.

GHS Hazard Statements

H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation]

Pictograms

Irritant

Irritant

Dates

Last modified: 08-16-2023

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